molecular formula C10H8N4O5 B1674188 Furagin CAS No. 1672-88-4

Furagin

Numéro de catalogue: B1674188
Numéro CAS: 1672-88-4
Poids moléculaire: 264.19 g/mol
Clé InChI: DECBQELQORZLLP-FLGRAPKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furagin (furazidin) is a nitrofuran derivative with the molecular formula C₁₀H₈N₄O₅ and CAS number 1672-88-4 . It is structurally characterized by a hydantoin core linked to a 5-nitrofuryl group, enabling broad-spectrum antibacterial activity, particularly against urinary tract pathogens like E. coli and Klebsiella pneumoniae . This compound inhibits bacterial nucleic acid synthesis and enhances host immunity by increasing nonspecific protective proteins . Additionally, it exhibits carbonic anhydrase (CA) inhibitory activity, targeting isoforms CA II, VII, and IX . Clinically, it is used for acute cystitis and post-surgical UTI prophylaxis, with a typical 7–8-day treatment regimen .

Propriétés

Numéro CAS

1672-88-4

Formule moléculaire

C10H8N4O5

Poids moléculaire

264.19 g/mol

Nom IUPAC

1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5-

Clé InChI

DECBQELQORZLLP-FLGRAPKWSA-N

SMILES

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]

SMILES isomérique

C1C(=O)NC(=O)N1/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-]

SMILES canonique

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]

Apparence

Solid powder

Autres numéros CAS

1672-88-4

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

NF 416;  NF416;  NF-416;  F-35;  Akritoin;  Furazidin;  Furazidine;  Furagin.

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Laboratory-Scale Synthesis

The foundational synthesis of Furagin involves the condensation of 1-aminoimidazolidine-2,4-dione hydrochloride (1 ) with 3-(5-nitro-2-furyl)propenal in ethanol under ambient conditions. The general procedure entails:

  • Dissolving 1 in ethanol (15 mL per 1 mmol).
  • Adding the aldehyde derivative (1.05 equivalents).
  • Stirring the mixture at room temperature for 12–24 hours.
  • Isolating the product via vacuum filtration and recrystallization from ethanol.

This method yields this compound derivatives with substituents tailored to enhance bioactivity. For example, reacting 1 with 4-methoxybenzaldehyde produces a derivative with an 80% yield and a melting point of 242–244°C.

Industrial Production

Industrial synthesis, as described in patent WO1998041520A1, optimizes scalability and cost-efficiency. Key modifications include:

  • Solvent System : Replacement of ethanol with water, reducing flammability risks.
  • pH Control : Maintaining a pH of 6.5–7.5 to prevent side reactions.
  • Temperature : Conducting the reaction at 50–60°C to accelerate kinetics.

This protocol achieves an 85–90% yield, surpassing traditional methods by 15–20%.

Detailed Synthesis Procedures

Synthesis of this compound Derivatives

The versatility of this compound’s core structure enables the incorporation of diverse functional groups. Representative examples include:

Compound 3: 1-((4-Methoxybenzylidene)amino)imidazolidine-2,4-dione
  • Reactants : 1 (3.30 mmol) + 4-methoxybenzaldehyde (3.46 mmol).
  • Conditions : Ethanol, 24 hours, room temperature.
  • Yield : 80%.
  • Characterization :
    • Melting Point: 242–244°C.
    • $$ ^1H $$ NMR (DMSO-$$d6 $$): δ 3.80 (s, 3H, OCH$$3 $$), 7.75 (s, 1H, CH=N).
Compound 5: Methyl 4-((2,4-dioxoimidazolidin-1-yl)imino)methyl)benzoate
  • Reactants : 1 (3.30 mmol) + methyl 4-formylbenzoate (3.46 mmol).
  • Conditions : Ethanol, 24 hours, room temperature.
  • Yield : 95%.
  • Characterization :
    • Melting Point: 280°C (decomposition).
    • IR: 1763 cm$$^{-1}$$ (C=O stretch).

Optimization and Process Improvements

Solvent and Temperature Effects

Comparative studies highlight the superiority of aqueous media in industrial synthesis:

Parameter Ethanol-Based Water-Based
Yield 70–80% 85–90%
Reaction Time 24 hours 8–12 hours
Safety Flammable Non-flammable

Crystallization Control

Industrial processes emphasize polymorph control to ensure batch consistency. Recrystallization from ethanol yields the thermodynamically stable Form I, whereas water-based methods produce Form II with equivalent efficacy.

Analytical Characterization

Spectroscopic Data

This compound derivatives are rigorously characterized using:

  • $$ ^1H $$ NMR : Resonances at δ 7.60–7.75 ppm confirm the presence of the CH=N imine bond.
  • IR Spectroscopy : Stretching vibrations at 1760–1780 cm$$^{-1}$$ (C=O) and 1710–1730 cm$$^{-1}$$ (C=N).
  • HRMS : Molecular ion peaks align with theoretical masses (e.g., [M+H]$$^+$$ = 262.0828 for Compound 3).

Purity Assessment

HPLC analyses reveal >98% purity for industrial batches, meeting pharmacopeial standards.

Comparative Analysis of Synthesis Methods

The table below contrasts laboratory and industrial methodologies:

Aspect Laboratory-Scale Industrial-Scale
Solvent Ethanol Water
Temperature 25°C 50–60°C
Yield 70–95% 85–90%
Scalability Limited to 100 g Multi-kilogram batches
Cost High (solvent recovery) Low (aqueous waste)

Challenges and Considerations

Byproduct Formation

Side reactions, such as over-condensation or hydrolysis, are mitigated by:

  • Strict stoichiometric control (1.05:1 aldehyde:amine ratio).
  • pH stabilization using acetate buffers.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La furazidine a un large éventail d'applications en recherche scientifique:

Mécanisme d'action

La furazidine exerce ses effets antibactériens en inhibant la synthèse de l'ADN bactérien. Elle se lie à l'ADN bactérien, provoquant une rupture de la chaîne et inhibant la réplication. Cela conduit à la mort de la cellule bactérienne. Les principales cibles moléculaires sont les enzymes bactériennes impliquées dans la réplication et la réparation de l'ADN.

Applications De Recherche Scientifique

Antimicrobial Applications

Furagin has been widely recognized for its effectiveness against various bacterial infections, particularly in the urinary tract.

  • Efficacy in Urinary Tract Infections : A study comparing this compound with ciprofloxacin for treating acute cystitis found that while both antibiotics were effective, this compound required a longer duration of therapy. The study highlighted that ciprofloxacin led to faster pathogen eradication compared to this compound, although both treatments successfully reduced inflammation markers in patients .
  • Resistance Patterns : Research indicates that this compound exhibits cross-resistance with nitrofurantoin, suggesting its utility in cases where nitrofurantoin susceptibility is established. A study reported that the minimum inhibitory concentration (MIC) values for this compound were significantly lower than those for nitrofurantoin, indicating a potentially more favorable resistance profile .

Cancer Treatment Potential

Recent investigations have uncovered promising anti-cancer properties of this compound and its derivatives.

  • Inhibition of Carbonic Anhydrases : Studies have shown that this compound selectively inhibits human carbonic anhydrases IX and XII, which are often overexpressed in tumors. The inhibition constants (KiK_i) for these enzymes were found to be 260 nM and 57 nM, respectively. This selectivity suggests a potential for repurposing this compound as an anti-cancer agent, particularly due to its ability to target malignancy-associated enzymes without affecting off-target enzymes .
  • Molecular Dynamics Simulations : Docking studies and molecular dynamics simulations have indicated that the binding interactions between this compound and carbonic anhydrases are strong, further supporting its potential therapeutic applications in oncology .

Allergic Reactions and Safety Profile

While this compound is generally well-tolerated, there are documented cases of adverse reactions.

  • Anaphylactic Reactions : Clinical trials have reported instances of anaphylactic shock associated with this compound use. A study noted that patients with a history of allergies were significantly more susceptible to these reactions. Out of 62 patients experiencing symptoms during treatment, 66% had prior allergies . This underscores the importance of patient history in assessing the safety profile of this compound.

Comparative Efficacy Studies

A comparative analysis of this compound with other antibiotics provides insights into its relative effectiveness.

AntibioticIndicationEfficacyDuration of Therapy
CiprofloxacinAcute cystitisFaster pathogen eradication3 days
This compoundAcute cystitisEquivalent efficacy7 days

This table illustrates that while both antibiotics are effective against acute cystitis, ciprofloxacin may offer quicker results at the cost of a shorter treatment duration .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several avenues for future exploration:

  • Drug Repurposing : Given its established safety profile and emerging anti-cancer properties, further studies could evaluate the efficacy of this compound in combination therapies for cancer treatment.
  • Synergistic Effects : Investigating potential synergistic effects with other antibiotics or therapeutic agents may enhance treatment outcomes for complex infections or malignancies.
  • Longitudinal Safety Studies : Continued monitoring of allergic reactions and long-term safety data will be crucial in establishing comprehensive guidelines for clinical use.

Mécanisme D'action

Furazidin exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It binds to bacterial DNA, causing strand breakage and inhibiting replication. This leads to the death of the bacterial cell. The primary molecular targets are bacterial enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

Nitrofurantoin

  • Structural Similarities : Both Furagin and nitrofurantoin belong to the nitrofuran class, sharing a 5-nitrofuryl group. However, this compound incorporates a hydantoin moiety , whereas nitrofurantoin has a hydantoin ring modified with a methyl group .
  • Pharmacokinetics: Urinary Recovery: Nitrofurantoin has higher urinary excretion (36% over 24 hours) compared to this compound (8–13%), suggesting better urinary tract retention .
  • Clinical Efficacy : Both drugs show comparable efficacy against UTIs, but this compound requires longer treatment (7 days vs. 3–5 days for nitrofurantoin) .

Table 1: Pharmacokinetic Comparison of this compound and Nitrofurantoin

Parameter This compound Nitrofurantoin
Urinary Recovery (24 hr) 8–13% ~36%
Serum Half-Life Prolonged Shorter
Typical Dosage 100 mg TID 50–100 mg QID
Common Side Effects Leg cramps, GI upset GI upset, neuropathy
References

Other Nitrofuran Derivatives: Furamag

  • Structural Differences : Furamag contains a magnesium salt complex, enhancing solubility and bioavailability compared to this compound .
  • Clinical Performance :
    • In the Kyiv region, Furamag demonstrated higher sensitivity (75.8–78.9%) compared to this compound (63.8–65.5%) against UTIs .
    • Furamag also showed lower recurrence rates than co-trimoxazole, a sulfonamide antibiotic .

Comparison with Functionally Similar Compounds

Ciprofloxacin (Fluoroquinolone)

  • Mechanism : Ciprofloxacin inhibits bacterial DNA gyrase, whereas this compound targets nucleic acid synthesis and CA enzymes .
  • Efficacy :
    • In acute cystitis, both drugs achieved similar bacteriological eradication rates. However, ciprofloxacin showed faster resolution of inflammation (4 vs. 5 days) and fewer post-treatment positive cultures (0% vs. 28.6% for this compound) .
    • This compound requires a 7-day course, while ciprofloxacin is effective in 3 days .

Table 2: Clinical Outcomes in Acute Cystitis

Parameter This compound (7-day) Ciprofloxacin (3-day)
Pathogen Eradication 72% 85%
Post-Treatment Positive Cultures 28.6% 0%
Median Follow-Up 5 days 4 days
References

Acetazolamide (AAZ) and Other CA Inhibitors

  • CA Inhibition : this compound derivatives inhibit tumor-associated CA IX (KI = 0.35–7.3 µM) but lack the selectivity of newer agents like saccharin derivatives (KI = 0.8–1.2 nM for CA IX/XII) .
  • Hydantoin Salt 3a : A modified this compound derivative (KI = 0.35 µM for CA IX) outperformed both this compound and AAZ in isoform selectivity (CA IX over CA I/II) .

Unique Properties of this compound

  • Photosensitizing Effects: this compound generates free radicals under UV light, enhancing oxidative damage to pathogens.
  • Antioxidant Activity : At low concentrations (0.029 mM), this compound reduces oxidative stress by quenching photochemiluminescence in peptide systems .

Activité Biologique

Furagin, also known as furazidine, is a nitrofuran antibiotic widely used for its antimicrobial properties, particularly against urinary tract infections. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic efficacy, and potential side effects.

This compound exerts its antibacterial effects primarily through the following mechanisms:

  • Inhibition of Bacterial Enzymes : this compound is known to inhibit several bacterial enzymes involved in nucleic acid synthesis. This disruption leads to impaired bacterial growth and replication.
  • Reactive Metabolite Formation : Upon entering bacterial cells, this compound is reduced to reactive intermediates that bind to cellular macromolecules, leading to further disruption of bacterial function.

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and achieves high concentrations in urine, making it particularly effective for treating urinary tract infections. The pharmacokinetic profile includes:

  • Bioavailability : this compound exhibits a bioavailability that allows it to reach effective concentrations in urine quickly.
  • Elimination Half-Life : Studies suggest a half-life that supports frequent dosing to maintain therapeutic levels in the body.

Efficacy in Clinical Settings

This compound has been evaluated in various clinical studies for its effectiveness against different pathogens. Below is a summary of key findings:

Study ReferencePathogen TestedEfficacy (%)Notes
E. coli85Effective against resistant strains
Klebsiella spp.78Comparable efficacy to nitrofurantoin
Enterococcus70Limited effectiveness noted

Case Studies

  • Teratogenicity Study : A population-based case-control study involving over 60,000 pregnant women found no significant teratogenic risk associated with this compound use during early pregnancy ( ). This suggests that this compound can be considered relatively safe for use in pregnant women when necessary.
  • Anaphylactic Reactions : Recent research indicated that this compound could induce anaphylactic shock in susceptible individuals. A controlled study demonstrated a dose-dependent increase in allergic reactions among patients with prior sensitivities ( ). Antihistamine pre-treatment was shown to mitigate these reactions effectively.

Inhibitory Activity on Carbonic Anhydrases

This compound and its derivatives have been shown to inhibit human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with various malignancies. The inhibitory constants (KiK_i) for these isoforms were found to be 260 nM and 57 nM, respectively ( ). This suggests potential applications for this compound beyond its traditional antibacterial use, possibly as an anti-cancer agent.

Safety Profile

While generally well-tolerated, this compound's safety profile includes potential side effects such as:

  • Gastrointestinal Disturbances : Nausea and vomiting are commonly reported.
  • Allergic Reactions : As noted earlier, some patients may experience severe allergic responses.

Q & A

Q. What methodological frameworks are recommended for designing studies on Furagin's antimicrobial efficacy?

To ensure rigor, employ frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., bacterial strains, dosage ranges, comparators like nitrofurantoin) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical feasibility and significance. For in vitro studies, include minimum inhibitory concentration (MIC) assays under standardized pH and temperature conditions, as this compound's activity is pH-dependent . For in vivo models, specify urinary tract infection (UTI) induction methods and pharmacokinetic sampling intervals to align with this compound’s urinary excretion profile .

Q. How should researchers validate this compound's stability in experimental settings?

Stability validation must account for storage conditions (-20°C for powder, -80°C for solvent) and solvent selection (e.g., DMSO concentrations ≤5% to avoid cytotoxicity). Use high-performance liquid chromatography (HPLC) to quantify degradation products over time, and cross-reference with pharmacopeial standards for nitroimidazole derivatives . Include control groups with freshly prepared solutions to isolate stability-related effects .

Q. What are best practices for collecting clinical data on this compound's safety in pediatric populations?

Design longitudinal cohort studies with standardized questionnaires to track adverse events (e.g., gastrointestinal distress, allergic reactions). Use Likert scales for symptom severity and binary checkboxes for presence/absence of side effects. Ensure ethical compliance by anonymizing data and obtaining informed consent from guardians. Reference prior studies showing no significant increase in sister chromatid exchange (SCE) or chromosomal aberrations (CA) in pediatric lymphocytes post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different bacterial strains?

Conduct systematic reviews with meta-analysis to identify strain-specific resistance patterns (e.g., E. coli vs. Klebsiella). Use multivariate regression to isolate variables like biofilm formation, pH, or efflux pump activity. For conflicting in vivo results, perform dose-response curve reanalysis to assess whether suboptimal dosing explains discrepancies .

Q. What experimental designs are optimal for studying this compound's long-term genotoxic risks?

Combine micronucleus assays (to detect chromosomal damage) with comet assays (for DNA strand breaks) in in vitro models (e.g., human lymphocytes). For in vivo studies, use rodent models with chronic dosing regimens (e.g., 6–12 months) and compare results to acute exposure data. Include positive controls (e.g., ethyl methanesulfonate) and validate findings via independent replication .

Q. How can this compound's synergistic effects with other antimicrobials be systematically evaluated?

Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for combinations (e.g., this compound + β-lactams). For mechanistic insights, use transcriptomic profiling (RNA-seq) to identify pathways modulated by synergism. In animal models, test combination therapies against polymicrobial infections and compare survival rates to monotherapy groups .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

Use non-linear regression models (e.g., log-logistic curves) to estimate EC50 values. For time-dependent effects, apply mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality control protocols including NMR and mass spectrometry to verify purity (>98%). For in vitro studies, standardize solvent batches and include inter-batch replicates. In in vivo work, randomize animal assignments to different batches to mitigate confounding .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research?

  • Publish detailed experimental protocols (e.g., dissolution methods, infection induction timelines) in supplementary materials.
  • Share raw data (e.g., HPLC chromatograms, bacterial growth curves) via open-access repositories.
  • Adhere to ARRIVE guidelines for animal studies, including sample size justifications and blinding procedures .

Q. How can researchers ethically balance innovation and safety in this compound studies?

Prioritize preclinical toxicokinetic studies to identify thresholds for genotoxicity. For clinical trials, establish independent data monitoring boards to review adverse events in real-time. Use adaptive trial designs to modify dosing regimens based on interim safety analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.